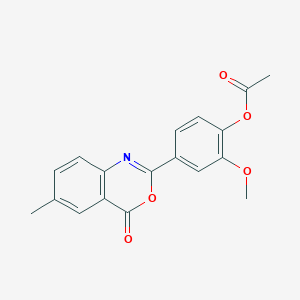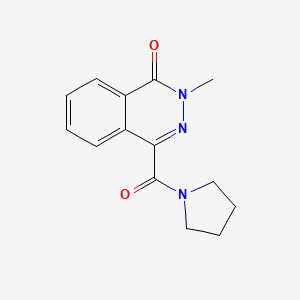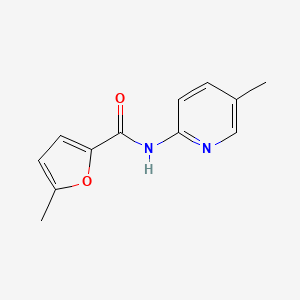![molecular formula C17H18N2O3 B5730597 N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, commonly known as NAPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to exhibit potent anti-inflammatory and analgesic effects.
Applications De Recherche Scientifique
NAPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. Additionally, NAPA has been found to exhibit antipyretic effects, making it a potential treatment for fever.
Mécanisme D'action
The mechanism of action of NAPA involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, NAPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
NAPA has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models and clinical trials. Additionally, it has been found to exhibit antipyretic effects, making it a potential treatment for fever. However, NAPA has also been found to exhibit some adverse effects, such as gastrointestinal irritation and bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
NAPA has several advantages for lab experiments, including its well-established synthesis method and potent anti-inflammatory and analgesic effects. However, its adverse effects, such as gastrointestinal irritation and bleeding, must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the research of NAPA. One potential direction is the development of more selective COX-2 inhibitors with fewer adverse effects. Additionally, the potential use of NAPA in the treatment of other inflammatory conditions, such as inflammatory bowel disease, should be explored. Furthermore, the potential use of NAPA in combination with other drugs for the treatment of pain and inflammation should be investigated.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, or NAPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It exhibits potent anti-inflammatory and analgesic effects and has been found to be a promising candidate for the treatment of various inflammatory conditions. While it has some adverse effects, its potential benefits make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of NAPA involves the reaction of 2-(3-methylphenoxy)acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with 2-aminobenzophenone to obtain NAPA. The synthesis of NAPA has been well-established and is commonly used in the pharmaceutical industry.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-7-14(10-12)22-11-17(21)19-16-9-4-3-8-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGBJDPKOJAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)


![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)



![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)



![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)